molecular formula C18H18N4O2S3 B1672696 IWP12

IWP12

Cat. No.: B1672696
M. Wt: 418.6 g/mol
InChI Key: RBFDSBJDWZOTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IWP-12 is a potent inhibitor of the enzyme porcupine, which is a membrane-bound O-acyltransferase. This enzyme is essential for the production of Wnt proteins, which play a crucial role in cell signaling pathways. IWP-12 effectively inhibits cell-autonomous Wnt signaling with an IC50 value of 15 nanomolar . The compound has a molecular formula of C18H18N4O2S3 and a molecular weight of 418.56 grams per mole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IWP-12 involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the acylation of the intermediate compound to form IWP-12 .

Industrial Production Methods

Industrial production of IWP-12 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The compound is typically purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

IWP-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .

Scientific Research Applications

IWP-12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of porcupine and its effects on Wnt signaling pathways.

    Biology: Employed in research to understand the role of Wnt signaling in cell development and differentiation.

    Medicine: Investigated for its potential therapeutic applications in diseases where Wnt signaling is dysregulated, such as cancer and degenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Wnt signaling pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IWP-12 is unique due to its high potency and specificity for the porcupine enzyme. Its ability to inhibit Wnt signaling at very low concentrations makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S3/c1-9-4-5-11-13(6-9)27-17(19-11)21-14(23)8-25-18-20-12-7-10(2)26-15(12)16(24)22(18)3/h4-6,10H,7-8H2,1-3H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFDSBJDWZOTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.